Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate
CAS No.: 503087-17-0
Cat. No.: VC4392558
Molecular Formula: C10H13N3O2S
Molecular Weight: 239.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 503087-17-0 |
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Molecular Formula | C10H13N3O2S |
Molecular Weight | 239.29 |
IUPAC Name | ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate |
Standard InChI | InChI=1S/C10H13N3O2S/c1-3-13-9-6(5-11)7(12)8(16-9)10(14)15-4-2/h13H,3-4,12H2,1-2H3 |
Standard InChI Key | HMIQCJAVDMBMET-UHFFFAOYSA-N |
SMILES | CCNC1=C(C(=C(S1)C(=O)OCC)N)C#N |
Introduction
Structural and Molecular Features
Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate (molecular formula: , molecular weight: 282.32 g/mol) belongs to the thiophene carboxylate family. Its structure integrates electron-withdrawing (cyano, ester) and electron-donating (amino, ethylamino) groups, creating a polarized aromatic system that influences both chemical reactivity and intermolecular interactions . The ethyl ester at position 2 enhances solubility in organic solvents, while the cyano group at position 4 facilitates cyclization reactions, a trait exploited in constructing fused heterocycles like thienopyrimidines .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a modified Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and sulfur in a polar solvent. An alternative route, adapted from Patent US4847386A, employs a single-step cyclization of 3-oxotetrahydrothiophene precursors with hydroxylamine salts under acidic conditions . Key steps include:
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Reaction Conditions: Heating at 50–100°C in ethanol or dimethylformamide (DMF) for 6–12 hours.
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Catalysts: Ammonium acetate or p-toluenesulfonic acid (PTSA) to accelerate cyclization .
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Yield Optimization: Yields of 65–78% are achieved by controlling stoichiometry (1:1.2 molar ratio of ketone to cyanoacetate) and employing inert atmospheres to prevent oxidation .
Industrial-Scale Production
Industrial protocols utilize continuous flow reactors to enhance reproducibility, with automated systems monitoring pH and temperature. Solvent recovery systems (e.g., vacuum distillation) reduce waste, aligning with green chemistry principles .
Structural Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-):
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IR (KBr):
Crystallography
Single-crystal X-ray diffraction reveals a planar thiophene ring with dihedral angles of 5.2° between the ring and substituents. Hydrogen bonds between the amino group and ester oxygen stabilize the lattice (space group P2₁/c) .
Chemical Reactivity and Derivatives
Substitution Reactions
The amino group at position 3 undergoes acylation with chloroacetyl chloride to yield -acetyl derivatives, while the cyano group participates in nucleophilic additions (e.g., with hydrazine to form aminopyrazoles) .
Cyclization Pathways
Heating with thiourea in DMF produces thieno[2,3-d]pyrimidin-4-ones, which exhibit anticancer activity (IC = 2.6–14.9 µM against MCF-7 cells) .
Biological Activity
Antimicrobial Properties
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to thiophene ring interactions with bacterial cell walls .
Applications in Drug Development
The compound serves as a scaffold for kinase inhibitors (e.g., JAK2 inhibitors with EC = 3 nM) . Its ethyl ester moiety allows prodrug strategies, enhancing bioavailability in preclinical models.
Comparative Analysis with Analogues
Substituent | Reactivity | Biological Activity |
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4-Cyano | High cyclization propensity | Enhanced anticancer activity |
5-Ethylamino | Improved solubility | Moderate antimicrobial effects |
3-Amino | Facilitates acylation | Synergistic apoptosis induction |
Chlorophenyl analogs exhibit higher reactivity but lower solubility, whereas methyl substituents reduce metabolic stability .
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